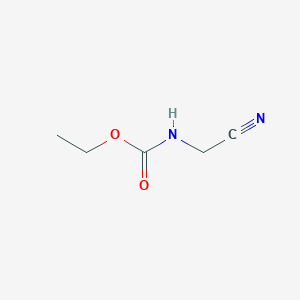
4,6-O-Ethylidene-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-O-Ethylidene-D-glucose is a glucose derivative known for its unique structure where an ethylidene group is attached to the glucose molecule. This compound is often used in scientific research due to its ability to inhibit glucose transporters, particularly glucose transporter 1 (GLUT1). The molecular formula of this compound is C8H14O6, and it has a molecular weight of 206.19 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,6-O-Ethylidene-D-glucose can be synthesized through the reaction of glucose with acetaldehyde under acidic conditions. The reaction typically involves the formation of an ethylidene acetal at the 4,6-positions of the glucose molecule. The process can be summarized as follows:
Starting Material: D-glucose
Reagent: Acetaldehyde
Catalyst: Acid (e.g., hydrochloric acid)
Reaction Conditions: The reaction is carried out at room temperature, and the product is purified through crystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the controlled addition of acetaldehyde to glucose in the presence of an acid catalyst, followed by purification through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-O-Ethylidene-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethylidene group back to hydroxyl groups.
Substitution: The ethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Carboxylic acids
Reduction: Hydroxylated glucose derivatives
Substitution: Functionalized glucose derivatives
Wissenschaftliche Forschungsanwendungen
4,6-O-Ethylidene-D-glucose has several applications in scientific research:
Chemistry: Used as a model compound to study glucose transport and metabolism.
Biology: Investigated for its role in inhibiting glucose transporters, particularly GLUT1.
Medicine: Explored for its potential in cancer research due to its ability to inhibit glucose uptake in cancer cells.
Wirkmechanismus
4,6-O-Ethylidene-D-glucose exerts its effects by competitively inhibiting the exofacial binding site of glucose transporter 1 (GLUT1). This inhibition prevents the transport of glucose across cell membranes, thereby reducing glucose uptake. The compound penetrates human red cells by simple diffusion and exhibits a high ether/water partition coefficient, indicating its ability to diffuse through lipid membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Deoxy-D-glucose: Another glucose derivative that inhibits glucose transport but differs in its structure and specific inhibitory mechanisms.
D-Glucose: The parent compound, which is a natural sugar and primary energy source for cells.
D-Glucose, ethylenedithioacetal: A derivative with a different protective group, used in various biochemical studies.
Uniqueness
4,6-O-Ethylidene-D-glucose is unique due to its specific inhibition of GLUT1 and its ethylidene protective group, which provides stability and specificity in biochemical reactions. This makes it a valuable tool in research focused on glucose transport and metabolism .
Eigenschaften
CAS-Nummer |
13403-24-2 |
|---|---|
Molekularformel |
C8H14O6 |
Molekulargewicht |
206.19 g/mol |
IUPAC-Name |
2,3-dihydroxy-3-(5-hydroxy-2-methyl-1,3-dioxan-4-yl)propanal |
InChI |
InChI=1S/C8H14O6/c1-4-13-3-6(11)8(14-4)7(12)5(10)2-9/h2,4-8,10-12H,3H2,1H3 |
InChI-Schlüssel |
CYJNDOQNVXFIJC-UHFFFAOYSA-N |
SMILES |
CC1OCC(C(O1)C(C(C=O)O)O)O |
Isomerische SMILES |
CC1OC[C@H]([C@@H](O1)[C@@H]([C@H](C=O)O)O)O |
Kanonische SMILES |
CC1OCC(C(O1)C(C(C=O)O)O)O |
Key on ui other cas no. |
13403-24-2 |
Synonyme |
4,6-O-ethylidene glucose ethylidene glucose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















